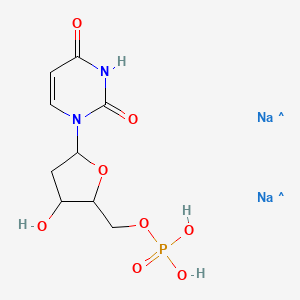
Deoxyuridine monophosphate disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deoxyuridine monophosphate disodium begins with uridine monophosphate. The enzyme nucleoside monophosphate kinase converts uridine monophosphate and ATP to uridine diphosphate and ADP. In the presence of excess ATP, the enzyme ribonucleotide reductase catalyzes the formation of deoxyuridine diphosphate, which is then converted to deoxyuridine triphosphate. Finally, deoxyuridine triphosphate is converted to deoxyuridine monophosphate through the addition or removal of phosphate groups .
Industrial Production Methods
Industrial production of this compound typically involves the use of synthetic organic chemistry techniques. The compound is synthesized in a controlled environment to ensure high purity and yield. The process often involves the use of high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .
Análisis De Reacciones Químicas
Types of Reactions
Deoxyuridine monophosphate disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form deoxyuridine.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as alkyl halides.
Major Products Formed
The major products formed from these reactions include deoxythymidine monophosphate, deoxyuridine, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Deoxyuridine monophosphate disodium has a wide range of scientific research applications, including:
Biology: Utilized in the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential use in treating various cancers, including squamous cell cancer.
Industry: Employed in the production of nucleotides and other biochemical compounds.
Mecanismo De Acción
Deoxyuridine monophosphate disodium exerts its effects by serving as a substrate for the enzyme thymidylate synthase. This enzyme catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is essential for DNA synthesis. The inhibition of this conversion can control bacterial and eukaryotic cell growth .
Comparación Con Compuestos Similares
Similar Compounds
- Uridine monophosphate disodium
- Deoxycytidine monophosphate disodium
- Deoxyuridine triphosphate sodium salt
- Uridine triphosphate trisodium salt hydrate
Uniqueness
Deoxyuridine monophosphate disodium is unique in its role as a precursor to deoxythymidine monophosphate, making it essential for DNA synthesis. Its ability to be used as a reference substrate in chemotherapy studies further highlights its importance in scientific research .
Propiedades
Fórmula molecular |
C9H13N2Na2O8P |
|---|---|
Peso molecular |
354.16 g/mol |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);; |
Clave InChI |
CWTUMDATELIIAI-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)
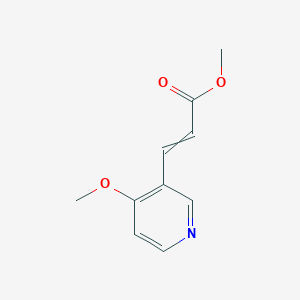
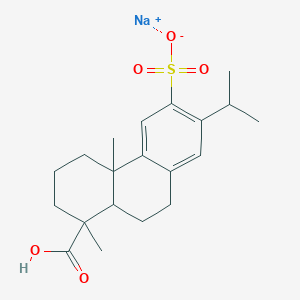
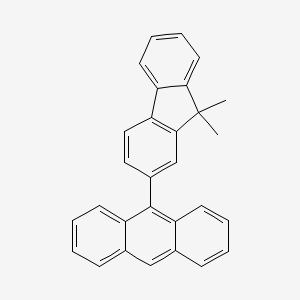
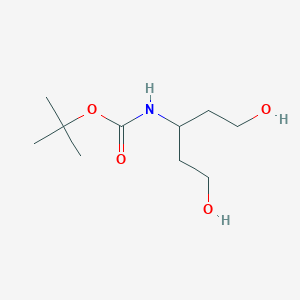
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)

![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
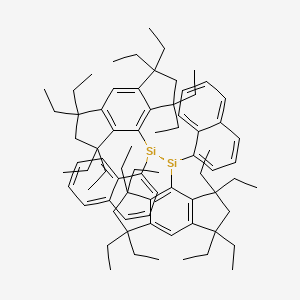
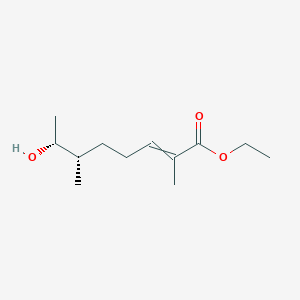



![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)
